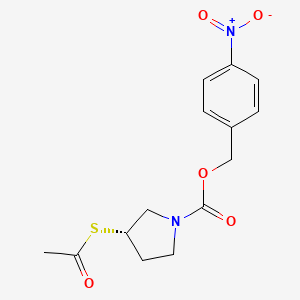
(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a nitrophenyl group, a pyrrolidine ring, and an acetylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced via a nucleophilic substitution reaction using an acetylsulfanyl halide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a nitrophenyl boronic acid and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of (4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate: shares similarities with other nitrophenyl-containing compounds and pyrrolidine derivatives.
This compound: can be compared to compounds such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C14H16N2O5S |
|---|---|
分子量 |
324.35 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O5S/c1-10(17)22-13-6-7-15(8-13)14(18)21-9-11-2-4-12(5-3-11)16(19)20/h2-5,13H,6-9H2,1H3/t13-/m0/s1 |
InChIキー |
LKUXHXGYJUVMNG-ZDUSSCGKSA-N |
異性体SMILES |
CC(=O)S[C@H]1CCN(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)SC1CCN(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



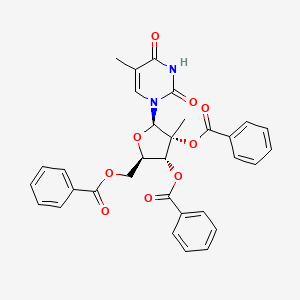

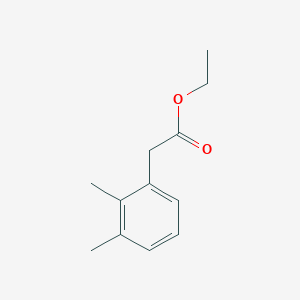
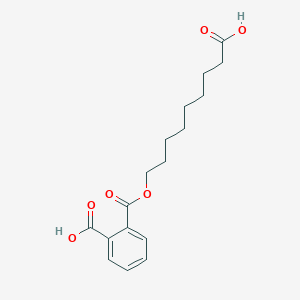
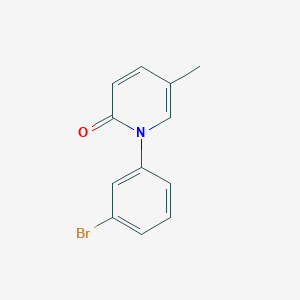
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
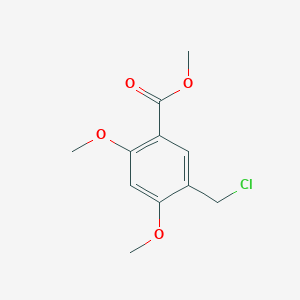
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
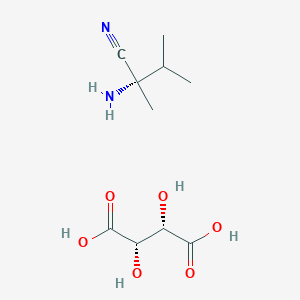
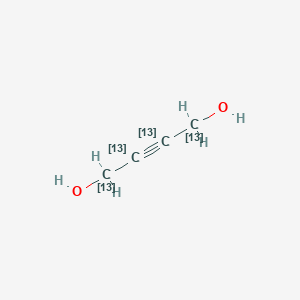
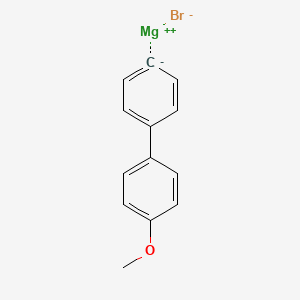
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
